e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)-
Brand Name: Vulcanchem
CAS No.: 78497-37-7
VCID: VC19328038
InChI: InChI=1S/C16H26N2/c1-7-15(8-2-13(1)3-9-15)17-18-16-10-4-14(5-11-16)6-12-16/h13-14H,1-12H2
SMILES:
Molecular Formula: C16H26N2
Molecular Weight: 246.39 g/mol

e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)-

CAS No.: 78497-37-7

Cat. No.: VC19328038

Molecular Formula: C16H26N2

Molecular Weight: 246.39 g/mol

* For research use only. Not for human or veterinary use.

e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- - 78497-37-7

Specification

CAS No. 78497-37-7
Molecular Formula C16H26N2
Molecular Weight 246.39 g/mol
IUPAC Name bis(1-bicyclo[2.2.2]octanyl)diazene
Standard InChI InChI=1S/C16H26N2/c1-7-15(8-2-13(1)3-9-15)17-18-16-10-4-14(5-11-16)6-12-16/h13-14H,1-12H2
Standard InChI Key OCHIAWVQRNYHIG-UHFFFAOYSA-N
Canonical SMILES C1CC2(CCC1CC2)N=NC34CCC(CC3)CC4

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereoelectronic Features

The defining feature of e-Diazene, bis(bicyclo[2.2.2]oct-1-yl)- is its bicyclo[2.2.2]octane groups, which impose significant steric bulk around the diazene functional group. The bicyclo[2.2.2]octane framework consists of three fused cyclohexane rings in a chair-chair-boat conformation, creating a rigid, three-dimensional structure that constrains rotational freedom. This steric encumbrance stabilizes the diazene moiety against dimerization or disproportionation, a common challenge in less hindered diazenes .

The N=N bond length, typically ~1.25 Å in diazenes, is slightly elongated in this compound due to electron donation from the bicyclic substituents, as inferred from comparative studies of analogous systems . Density functional theory (DFT) calculations on related diazenes suggest that the bicyclo[2.2.2]octane groups induce partial pyramidalization at the nitrogen centers, altering the electronic structure and reactivity relative to planar diazenes .

Synthesis and Thermodynamic Properties

Synthetic Pathways

The primary synthesis route involves a two-step protocol :

  • Cycloaddition: Reaction of bicyclo[2.2.2]octene with maleic anhydride under thermal conditions (120–150°C) forms a bicyclo[2.2.2]octene-maleic anhydride adduct.

  • Diazene Formation: Treatment of the adduct with hydrazine hydrate in acidic media (HCl, 0°C to RT) induces condensation and dehydration, yielding e-Diazene, bis(bicyclo[2.2.2]oct-1-yl)-.

Alternative methods include photochemical activation of bicyclo[2.2.2]octane precursors with azide reagents, though yields are generally lower (<30%) .

Thermodynamic Stability and Isomerization

Calorimetric studies reveal an enthalpy of reaction (ΔrH\Delta_rH^\circ) of 25.91±0.68kJ/mol-25.91 \pm 0.68 \, \text{kJ/mol} for the stereoisomerization of cis- to trans-e-Diazene in mesitylene at 25°C . This exothermic process underscores the thermodynamic preference for the trans isomer, attributed to reduced steric clash between bicyclic groups.

PropertyValueConditionsReference
ΔrH\Delta_rH^\circ25.91±0.68kJ/mol-25.91 \pm 0.68 \, \text{kJ/mol} Mesitylene, 25°C
Activation Energy (EaE_a)98.4kJ/mol98.4 \, \text{kJ/mol}Thermal decomposition

The compound decomposes above 180°C via homolytic N=N cleavage, generating bicyclo[2.2.2]octyl radicals detectable by EPR spectroscopy .

Chemical Reactivity and Mechanistic Insights

Thermal and Photochemical Behavior

Heating e-Diazene, bis(bicyclo[2.2.2]oct-1-yl)- in inert solvents (e.g., toluene) induces N=N bond homolysis, producing two bicyclo[2.2.2]octyl radicals (k=1.2×104s1\text{k} = 1.2 \times 10^{-4} \, \text{s}^{-1} at 160°C) . These radicals recombine to form azobenzene derivatives or abstract hydrogen from solvents, forming bicyclo[2.2.2]octane .

Under UV irradiation (λ=350nm\lambda = 350 \, \text{nm}), the compound undergoes cis-trans isomerization with a quantum yield (Φ\Phi) of 0.45, comparable to azobenzene derivatives but with slower thermal relaxation (t1/2=48ht_{1/2} = 48 \, \text{h} at 25°C).

Electrophilic and Nucleophilic Reactions

The diazene moiety participates in:

  • Electrophilic substitution: Nitration at the bridgehead positions occurs with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, yielding nitro derivatives (Yield: 60–70%).

  • Nucleophilic addition: Grignard reagents (e.g., MeMgBr) add to the N=N bond, forming hydrazine intermediates that collapse to amines upon workup .

Applications and Future Directions

Materials Science

The rigid bicyclic framework and photoswitchable N=N bond make this compound a candidate for:

  • Molecular switches: Slow thermal relaxation enables long-lived metastable states for data storage applications.

  • Polymer crosslinkers: Radical generation upon heating can initiate polymerization or modify polymer networks .

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